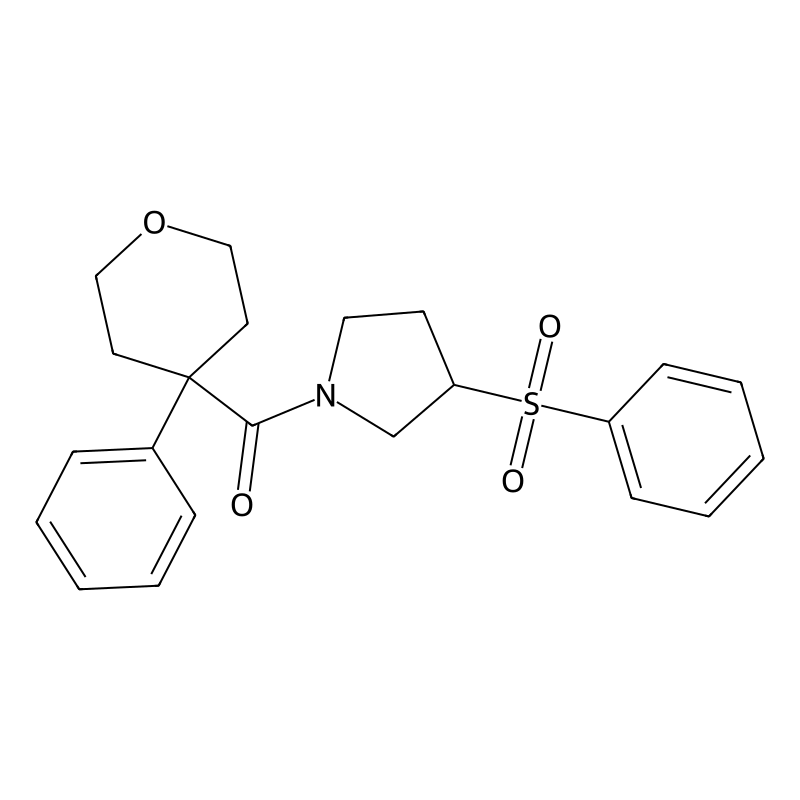(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule featuring a pyrrolidine ring substituted with a phenylsulfonyl group and a tetrahydropyran moiety. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Structural Characteristics- Molecular Formula: CHNOS
- Molecular Weight: Approximately 317.42 g/mol
- The compound contains a pyrrolidine ring, which is known for its role in various biologically active compounds, and a tetrahydropyran ring, which contributes to its unique properties.
The reactivity of this compound can be explored through various chemical transformations typical for sulfonamide and carbonyl-containing compounds. Potential reactions include:
- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by amines or alcohols.
- Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Condensation Reactions: The compound may participate in condensation reactions with other electrophiles, potentially forming more complex structures.
The synthesis of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can be achieved through multi-step synthetic routes involving:
- Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Introduction of the Phenylsulfonyl Group: This step typically involves sulfonation reactions where a phenol or aromatic amine is treated with sulfur trioxide or chlorosulfonic acid.
- Tetrahydropyran Formation: The tetrahydropyran moiety can be introduced through cyclization of suitable alcohols or ethers under acidic conditions.
- Final Coupling Reaction: The last step involves coupling the pyrrolidine and tetrahydropyran components through methods such as amide bond formation.
The compound's unique structure suggests several potential applications:
- Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Probes: It could be utilized in biochemical assays to study specific biological pathways or enzyme activities.
Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential studies could include:
- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes involved in disease pathways.
- In Vitro and In Vivo Studies: Conducting experiments to assess the efficacy and safety profile of the compound in biological systems.
Several compounds share structural similarities with (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, which can provide insights into its uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(Phenylsulfonyl)pyrrolidine | Contains a pyrrolidine ring and phenylsulfonyl group | Antimicrobial properties |
| 4-(Phenyltetrahydro-pyran) | Tetrahydropyran structure | Potential neuroprotective effects |
| N-(Phenylsulfonyl) derivatives | Various substitutions on sulfonamide | Anticancer activity |
These comparisons highlight that while many compounds may share basic structural elements, the specific arrangement and additional functional groups in (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone contribute to its unique chemical behavior and potential biological activity.








